

An In-depth Technical Guide to the In Vitro Biological Activity of FLLL31

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Compound of Interest

Compound Name: *FLLL31*

Cat. No.: *B1672838*

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Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

FLLL31 is a novel, synthetic small molecule derived from curcumin, engineered as a potent and selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a well-documented driver of oncogenesis, promoting cell proliferation, survival, invasion, and drug resistance in a wide array of human cancers. **FLLL31** exerts its biological effects through a dual-targeting mechanism, disrupting both the upstream kinase Janus Kinase 2 (JAK2) and the critical SH2 domain of STAT3 itself. This guide provides a comprehensive overview of the in vitro biological activity of **FLLL31**, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Mechanism of Action: Dual Inhibition of the JAK/STAT3 Pathway

FLLL31 is specifically designed to bind to Janus Kinase 2 (JAK2) and the STAT3 SH2 domain.

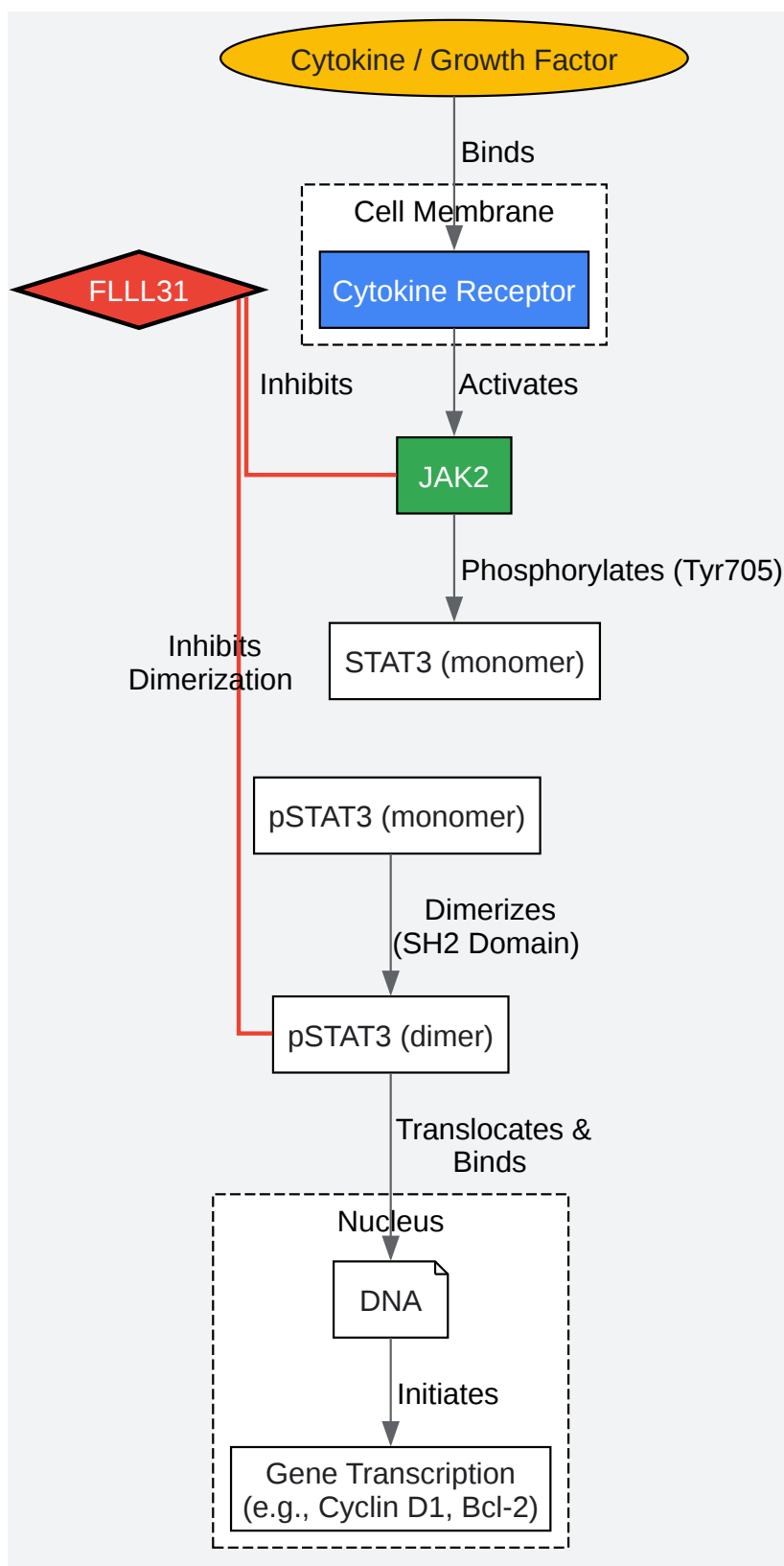
[1] The canonical activation of STAT3 begins with cytokine or growth factor binding to a cell surface receptor, leading to the activation of receptor-associated JAKs. JAK2 then phosphorylates STAT3 monomers at a critical tyrosine residue (Tyr705). This phosphorylation event is essential for the subsequent formation of STAT3 homodimers via reciprocal SH2 domain-phosphotyrosine interactions. These dimers then translocate to the nucleus to regulate

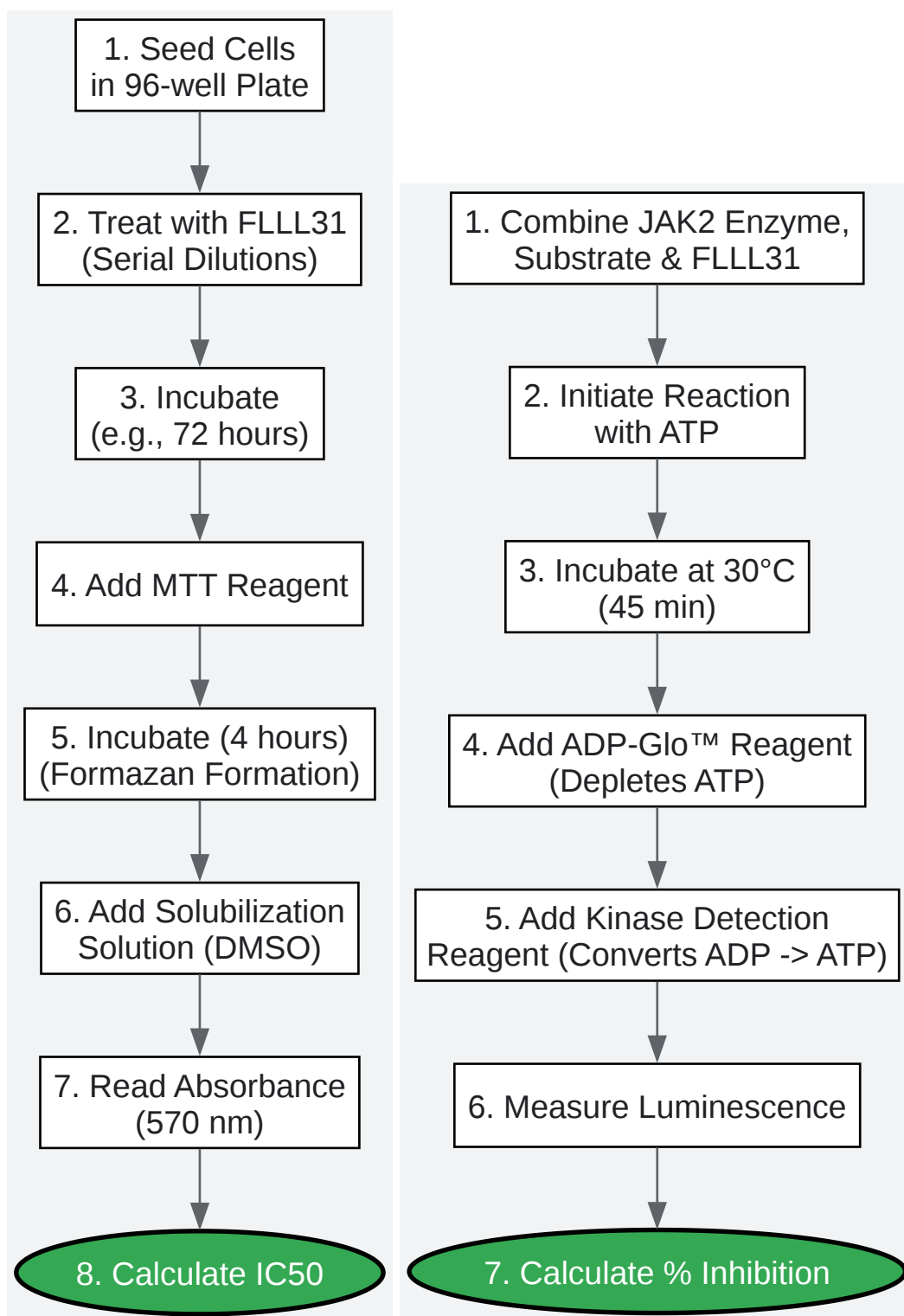
the transcription of target genes involved in cell survival (e.g., Bcl-2, Survivin) and proliferation (e.g., Cyclin D1).[\[1\]](#)

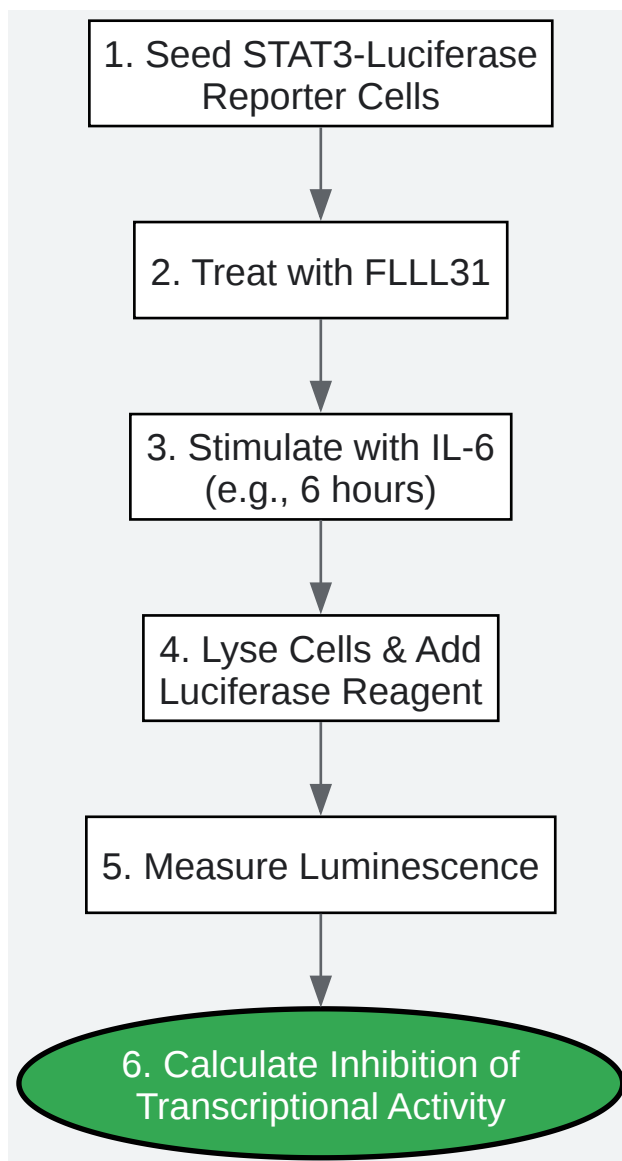
FLLL31 disrupts this cascade at two key points:

- **JAK2 Inhibition:** It directly inhibits the kinase activity of JAK2, preventing the initial phosphorylation of STAT3.[\[1\]](#)
- **STAT3 SH2 Domain Binding:** It binds to the STAT3 SH2 domain, physically hindering the dimerization of phosphorylated STAT3 monomers.[\[1\]](#)

This dual-inhibition mechanism ensures a robust blockade of STAT3 signaling, leading to the downregulation of its target genes, suppression of oncogenic processes, and induction of apoptosis in cancer cells with constitutively active STAT3.[\[1\]](#) Notably, **FLLL31** demonstrates high selectivity for STAT3 and JAK2, with minimal inhibitory effects on other signaling pathways such as STAT1, AKT, mTOR, or ERK1/2.[\[1\]](#)







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References

- 1. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

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